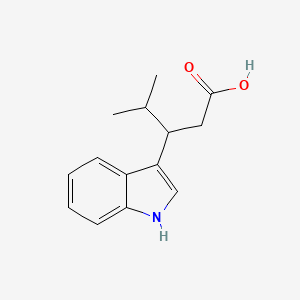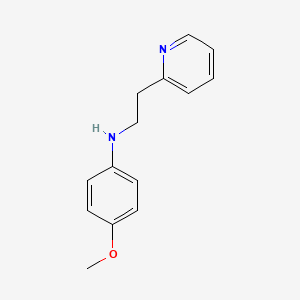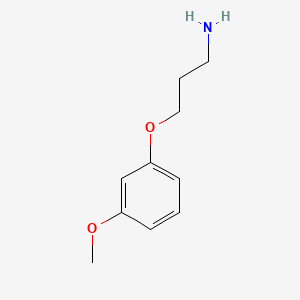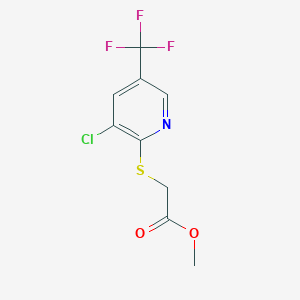
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the CAS Number: 1024368-23-7 . Its IUPAC name is methyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]sulfanyl}acetate . The molecular weight of this compound is 285.67 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of organic compounds containing fluorine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2S/c1-16-7 (15)4-17-8-6 (10)2-5 (3-14-8)9 (11,12)13/h2-3H,4H2,1H3 .
Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
As for the results or outcomes obtained, again, this would depend on the specific research context. In the case of the synthesis of pyridalyl, the outcome would be the successful production of this compound .
-
Synthesis of Novel Molecules
-
Fungicidal Activity
-
Pharmaceutical Applications
-
Synthesis of Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules
-
Fungicidal Activity
-
Pharmaceutical Applications
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAOQFSVNMEAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408045 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | |
CAS RN |
1024368-23-7 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
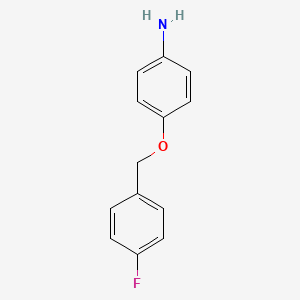
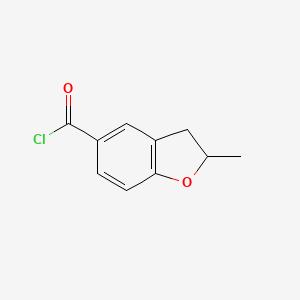
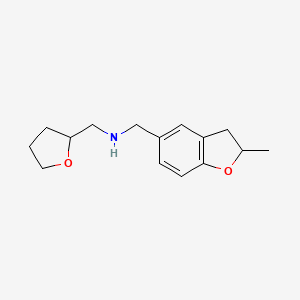


![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

